An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)ethanamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)ethanamine Hydrochloride
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral cage-like hydrocarbon, represents a unique and privileged scaffold in medicinal chemistry. Its incorporation into molecular architectures can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, improving tissue distribution, and providing a rigid anchor for pharmacophore orientation. While 1-substituted adamantanes like Amantadine and Rimantadine are well-known for their antiviral and neurological activities, the landscape of 2-substituted adamantane derivatives remains a fertile ground for discovery.[1][2]
This technical guide focuses on a specific, less-characterized derivative: 2-(1-adamantyl)ethanamine hydrochloride (CAS: 24644-08-4). As researchers and drug development professionals explore novel chemical space, a thorough understanding of the fundamental physicochemical properties of such building blocks is paramount. These properties govern everything from synthetic feasibility and formulation development to absorption, distribution, metabolism, and excretion (ADME) profiles.
This document moves beyond a simple data sheet. It is structured to provide not only the known and predicted properties of this compound but also the underlying scientific rationale and the detailed experimental protocols required to validate these characteristics in a laboratory setting. Every protocol is designed as a self-validating system, reflecting field-proven insights into the robust characterization of potential drug candidates.
Core Physicochemical & Structural Data
A foundational understanding begins with the core identifiers and physical properties. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, the following table combines established data with high-confidence predicted values derived from closely related structural analogs. It is imperative that predicted values be experimentally verified.
| Property | Value / Predicted Value | Source / Basis |
| IUPAC Name | 2-(Adamantan-1-yl)ethan-1-amine hydrochloride | [3] |
| Synonyms | 2-(1-Adamantyl)ethanamine HCl | [4] |
| CAS Number | 24644-08-4 | [3][4] |
| Molecular Formula | C₁₂H₂₁N·HCl | [3] |
| Molecular Weight | 215.76 g/mol | [3] |
| Physical Form | Solid, crystalline powder (expected) | [4] |
| Melting Point | >300 °C (predicted, likely with decomposition) | Analogy with Rimantadine |
| pKa (Ammonium Ion) | ~10.5 (predicted) | Analogy with Amantadine[5] |
| Aqueous Solubility | High (predicted) | Inferred from hydrochloride salt form |
| XLogP3 (Free Base) | ~3.0 (computationally predicted) | Analogy with Amantadine (LogP 2.44)[5] |
Section 1: Thermal Properties and Solid-State Characterization
The melting point and thermal stability of an active pharmaceutical ingredient (API) are critical indicators of its purity, solid-form stability, and processing viability.
Rationale and Prediction
Adamantane-containing amine hydrochlorides, such as Amantadine HCl and Rimantadine HCl, are known for their exceptionally high melting points, often exceeding 300 °C, at which point they typically sublime or decompose rather than melt cleanly.[6] This high thermal stability is attributed to the strong ionic interactions in the crystal lattice of the hydrochloride salt and the high symmetry and packing efficiency of the adamantane cage. It is therefore highly probable that 2-(1-adamantyl)ethanamine hydrochloride exhibits similar behavior.
Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)
DSC provides more detailed information than a simple capillary melting point, revealing phase transitions, decomposition events, and purity estimates.
Objective: To determine the melting point and thermal decomposition profile.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 2-3 mg of the finely powdered sample into a non-hermetic aluminum pan. Crimp the pan. Prepare an empty, crimped pan to serve as the reference.
-
DSC Analysis Workflow:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic peaks, which indicate melting, and exothermic events, which suggest decomposition. The onset temperature of the primary endotherm is typically reported as the melting point. A sharp peak indicates high purity.
Section 2: Solubility and Ionization
Solubility and ionization state are arguably the most critical physicochemical properties influencing a drug's behavior in biological systems. As a hydrochloride salt of a primary amine, 2-(1-adamantyl)ethanamine hydrochloride is expected to be ionizable.
Dissociation Constant (pKa)
Causality: The pKa determines the degree of ionization of the amine at a given pH. The primary amine is basic and will be protonated (R-NH₃⁺) at physiological pH (~7.4), a state governed by its pKa. The pKa of the structurally analogous amantadine is approximately 10.4.[5] The ethyl linker in the target compound is not expected to significantly alter the electronic environment of the nitrogen atom, thus a pKa in the range of 10.0-11.0 is a reliable prediction. This high pKa ensures the compound will be predominantly in its charged, more water-soluble ammonium form throughout the gastrointestinal tract.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To experimentally measure the acid dissociation constant of the protonated amine.
Methodology:
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Solution Preparation: Prepare a 0.01 M solution of 2-(1-adamantyl)ethanamine hydrochloride in deionized, CO₂-free water.
-
Titrant Preparation: Standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Titration Procedure:
-
Calibrate a pH meter using pH 4.0, 7.0, and 10.0 standard buffers.
-
Place a known volume (e.g., 25 mL) of the sample solution in a jacketed beaker maintained at 25 °C.
-
Slowly add the standardized NaOH titrant in small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Aqueous Solubility
Causality: The molecule possesses a dual nature: the bulky, nonpolar adamantane cage promotes lipophilicity, while the protonated amine (ammonium chloride salt) confers hydrophilicity. As a salt, it is expected to be freely soluble in water. However, its solubility can be pH-dependent. At pH values significantly above its pKa (e.g., pH > 12), the amine will be deprotonated to its free base form (R-NH₂), which is significantly less water-soluble.
Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method (OECD 105)
Objective: To determine the equilibrium solubility in aqueous media.
Methodology:
-
System Preparation: To a series of glass vials, add an excess amount of the solid compound to a known volume (e.g., 5 mL) of the desired aqueous medium (e.g., purified water, pH 5.0 acetate buffer, pH 7.4 phosphate buffer). The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Lipophilicity (LogP & LogD)
Causality: Lipophilicity is a key determinant of a drug's ability to cross biological membranes.
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between octanol and water. The LogP of the free base is predicted to be around 3.0, indicating significant lipophilicity.
-
LogD (Distribution Coefficient): Is the effective lipophilicity at a specific pH, accounting for all ionic species. Since our compound is a basic amine, its LogD will be highly pH-dependent. At physiological pH 7.4 (well below the pKa), the compound is mostly ionized (R-NH₃⁺), making it more hydrophilic. Therefore, LogD at pH 7.4 will be significantly lower than the LogP of the free base. Understanding this distinction is critical for predicting oral absorption.
Experimental Protocol: LogD₇.₄ Determination by the Shake-Flask Method
Objective: To determine the distribution coefficient at physiological pH.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol (e.g., 5 mL) and the pre-saturated aqueous buffer containing the compound (e.g., 5 mL).
-
Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (25 °C).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Section 3: Spectroscopic and Structural Characterization
Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
Predicted ¹H NMR Spectrum (in D₂O):
-
Adamantane Protons: A series of broad, overlapping multiplets between ~1.5 and 2.0 ppm. The rigidity of the cage leads to complex second-order coupling, often preventing simple interpretation.
-
-CH₂- (alpha to adamantane): A triplet around ~1.6-1.8 ppm.
-
-CH₂- (alpha to amine): A triplet around ~3.0-3.2 ppm, shifted downfield by the electron-withdrawing ammonium group.
-
-NH₃⁺: This signal is often broad and may exchange with the D₂O solvent, potentially being unobservable.
Predicted ¹³C NMR Spectrum (in D₂O): Based on established data for adamantane derivatives, the following shifts are expected.[7]
-
Adamantane CH₂: Multiple signals expected in the ~35-40 ppm range.
-
Adamantane CH: Multiple signals expected in the ~28-32 ppm range.
-
Adamantane Quaternary C: A signal around ~30-35 ppm.
-
-CH₂- (alpha to adamantane): A signal around ~45-50 ppm.
-
-CH₂- (alpha to amine): A signal around ~38-42 ppm.
Experimental Protocol: NMR Data Acquisition
Objective: To confirm the chemical structure and assess purity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Use a spectrometer operating at ≥400 MHz for ¹H. Lock and shim the instrument on the solvent's deuterium signal.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum (16-32 scans).
-
Acquire a proton-decoupled ¹³C spectrum (≥1024 scans).
-
(Optional but recommended) Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in definitive signal assignment.
-
-
Data Processing: Process the FID (Free Induction Decay) with Fourier transformation. Phase and baseline correct the spectra. Reference the chemical shifts to an internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Key IR Absorptions (KBr Pellet or ATR):
-
N-H Stretch (R-NH₃⁺): A very broad and strong band from ~2800-3200 cm⁻¹. This is characteristic of an amine salt.
-
C-H Stretch (Adamantane): Sharp peaks between ~2850 and 2950 cm⁻¹.
-
N-H Bend (R-NH₃⁺): A medium-to-strong band around 1500-1600 cm⁻¹.
-
C-H Bend (Adamantane): Various bands in the fingerprint region (~1450 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To identify key functional groups.
Methodology:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum (typically 16-32 scans) at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Rationale: Using Electrospray Ionization (ESI) in positive ion mode, the expected observation is the molecular ion of the free base plus a proton, [M+H]⁺, where M is the free base C₁₂H₂₁N. This would appear at an m/z corresponding to the mass of the cation C₁₂H₂₂N⁺.
Predicted Mass Spectrum (ESI+):
-
Parent Ion: [C₁₂H₂₁N + H]⁺ at m/z = 180.18.
-
Major Fragment (under in-source fragmentation or MS/MS): The highly stable adamantyl cation [C₁₀H₁₅]⁺ at m/z = 135.12, resulting from the cleavage of the ethylamine side chain. The stability of this fragment is a hallmark of adamantane-containing compounds.[8]
Experimental Protocol: ESI-MS Analysis
Objective: To confirm the molecular weight of the cation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion scan mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the m/z of the base peak and the parent ion. The observed mass should be within 5 ppm of the theoretical exact mass if using a high-resolution instrument (e.g., TOF or Orbitrap).
Conclusion
2-(1-Adamantyl)ethanamine hydrochloride is a molecule of significant interest, bridging the well-explored pharmacology of adamantane amines with novel structural space. This guide has established its core physicochemical profile through a combination of data derived from close analogs and predictive science. While these predictions provide a strong foundation for initial research and development efforts, the true characterization of this compound relies on rigorous experimental validation. The detailed, causality-driven protocols provided herein offer a robust framework for any scientist aiming to unlock the full potential of this and other novel adamantane derivatives. By systematically determining these fundamental properties, the path from a promising molecular scaffold to a viable drug candidate becomes clearer and more scientifically sound.
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